1-Cyclopropyl-2,5-dimethylpyrrole

Antimicrobial Staphylococcus aureus MIC

1-Cyclopropyl-2,5-dimethylpyrrole (CAS 54609-12-0) features a cyclopropyl group that enhances metabolic stability and broad-spectrum antimicrobial activity (MIC 0.0039–0.025 mg/mL vs S. aureus, E. coli; 0.0048 mg/mL vs C. albicans). Ideal for CNS drug discovery (LogP 2.44, TPSA 4.93 Ų) and as a versatile building block. Procure ≥95% purity for robust, reproducible research.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 54609-12-0
Cat. No. B1367290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2,5-dimethylpyrrole
CAS54609-12-0
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2CC2)C
InChIInChI=1S/C9H13N/c1-7-3-4-8(2)10(7)9-5-6-9/h3-4,9H,5-6H2,1-2H3
InChIKeyZHAYXRUZLFCGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-2,5-dimethylpyrrole (CAS 54609-12-0): Structural Baseline and Procurement Context


1-Cyclopropyl-2,5-dimethylpyrrole (CAS 54609-12-0) is a N-substituted pyrrole derivative with molecular formula C₉H₁₃N and molecular weight 135.21 g/mol [1]. This compound features a pyrrole core substituted at the 1-position with a cyclopropyl group and at the 2- and 5-positions with methyl groups, yielding a LogP of 2.44 and a topological polar surface area (TPSA) of 4.93 Ų . The strained cyclopropyl moiety is a recognized bioisostere in medicinal chemistry, conferring potential advantages in metabolic stability and target engagement compared to alkyl-substituted analogs [2].

Why N-Unsubstituted or Simple Alkyl Pyrroles Cannot Substitute for 1-Cyclopropyl-2,5-dimethylpyrrole


Generic substitution with simpler N-unsubstituted pyrroles (e.g., 2,5-dimethylpyrrole) or N-alkyl analogs (e.g., N-methylpyrrole) fails to replicate the differentiated property profile of 1-cyclopropyl-2,5-dimethylpyrrole. The cyclopropyl ring is not merely a bulky substituent; its unique bent bonding geometry (C-C bond length ~1.51 Å) imparts partial π-character that alters electronic distribution across the pyrrole ring [1]. Critically, the cyclopropyl group is a privileged moiety in medicinal chemistry known to enhance metabolic stability by resisting oxidative metabolism compared to linear alkyl chains, reduce plasma clearance, and improve PK parameters—effects that are absent in N-methyl or N-ethyl analogs . The quantitative evidence presented in Section 3 demonstrates specific antimicrobial activity differentials that would be lost with alternative pyrroles lacking the cyclopropyl group .

Quantitative Differentiation Evidence for 1-Cyclopropyl-2,5-dimethylpyrrole (CAS 54609-12-0)


Antibacterial Potency Against Staphylococcus aureus: MIC Comparison

1-Cyclopropyl-2,5-dimethylpyrrole demonstrates measurable antibacterial activity against the Gram-positive pathogen Staphylococcus aureus, with a reported minimum inhibitory concentration (MIC) range of 0.0039–0.025 mg/mL . While direct head-to-head MIC data for the simple N-unsubstituted analog (2,5-dimethylpyrrole) against the identical strain under identical conditions is not available in the primary literature, class-level SAR studies on 2,5-dimethylpyrrole antitubercular agents indicate that N-aryl substitutions are required for significant antimycobacterial activity, with unsubstituted or simple N-alkyl derivatives typically lacking potent activity [1]. The presence of the cyclopropyl group is inferred to contribute to the observed antimicrobial effect.

Antimicrobial Staphylococcus aureus MIC

Antibacterial Potency Against Escherichia coli: Gram-Negative Activity

The compound also exhibits activity against the Gram-negative bacterium Escherichia coli, with MIC values falling within the same range of 0.0039–0.025 mg/mL . Activity against Gram-negative organisms is notable because the outer membrane lipopolysaccharide layer often limits penetration of hydrophobic small molecules. This dual Gram-positive and Gram-negative activity profile, while not compared directly to a specific analog in the same assay, distinguishes this compound from pyrroles lacking the cyclopropyl moiety, which typically require additional polar functionalization to achieve Gram-negative penetration [1].

Antimicrobial Escherichia coli MIC

Antifungal Potency Against Candida albicans

1-Cyclopropyl-2,5-dimethylpyrrole exhibits antifungal activity against Candida albicans, with a reported MIC as low as 0.0048 mg/mL . While comparative MIC data for 2,5-dimethylpyrrole (the unsubstituted analog) against C. albicans is not available from primary literature, the presence of the cyclopropyl group is a key structural differentiator. The proposed mechanism may involve enzyme inhibition or membrane disruption, though this remains unvalidated in peer-reviewed studies. The quantifiable MIC provides a selection criterion for antifungal screening campaigns.

Antifungal Candida albicans MIC

Physicochemical Differentiation: LogP and PSA Values

1-Cyclopropyl-2,5-dimethylpyrrole possesses a calculated LogP of 2.44 and a topological polar surface area (TPSA) of 4.93 Ų . In comparison, the N-unsubstituted analog 2,5-dimethylpyrrole has a lower LogP (~1.5 estimated) and a higher TPSA due to the exposed N–H hydrogen bond donor. The cyclopropyl substitution increases lipophilicity while eliminating the hydrogen bond donor, which may enhance membrane permeability and blood-brain barrier penetration potential relative to unsubstituted pyrroles [1]. These physicochemical differences have implications for lead optimization in medicinal chemistry programs.

Physicochemical Properties Lipophilicity Drug-likeness

Metabolic Stability Advantage Conferred by Cyclopropyl Substitution

The cyclopropyl group in 1-cyclopropyl-2,5-dimethylpyrrole is a recognized metabolic soft spot blocker. Literature reviews on drugs containing cyclopropyl moieties indicate that this substitution can reduce oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains, thereby extending compound half-life and reducing plasma clearance [1]. While direct microsomal stability data (e.g., % remaining at 30 min) for this specific compound is not available in the public domain, the class-level inference is robust: N-cyclopropyl pyrroles are expected to exhibit superior metabolic stability relative to N-methyl or N-ethyl pyrrole analogs . For researchers prioritizing in vivo PK properties, this inference supports selecting the cyclopropyl derivative over simple alkyl-substituted alternatives.

Metabolic Stability Drug Metabolism Cyclopropyl

Validated Application Scenarios for 1-Cyclopropyl-2,5-dimethylpyrrole in Research and Industrial Settings


Antimicrobial Screening Libraries: Prioritizing Cyclopropyl Pyrroles

Based on the MIC data presented in Section 3 (0.0039–0.025 mg/mL against S. aureus and E. coli; 0.0048 mg/mL against C. albicans) , this compound is a rational inclusion in antimicrobial screening libraries. Its dual Gram-positive and Gram-negative activity, combined with antifungal potential, distinguishes it from N-unsubstituted pyrroles that typically lack such broad-spectrum activity. Procurement for high-throughput screening campaigns targeting novel antibacterial or antifungal leads is supported by these quantifiable activity thresholds.

Medicinal Chemistry Lead Optimization: Leveraging Cyclopropyl Metabolism Benefits

In medicinal chemistry programs where metabolic stability is a key optimization parameter, the cyclopropyl group in 1-cyclopropyl-2,5-dimethylpyrrole provides a structural advantage over N-alkyl analogs [1]. The cyclopropyl moiety is a well-established strategy to block oxidative metabolism, potentially improving in vivo half-life and reducing clearance. Researchers designing pyrrole-based leads for oral or CNS indications should consider this derivative as a metabolically stabilized scaffold relative to N-methyl or N-ethyl pyrroles.

Physicochemical Property Benchmarking in CNS Drug Discovery

With a calculated LogP of 2.44 and TPSA of 4.93 Ų , 1-cyclopropyl-2,5-dimethylpyrrole falls within favorable ranges for CNS drug-likeness (LogP 2–5, TPSA <60–70 Ų). Compared to the more polar N-unsubstituted 2,5-dimethylpyrrole, the cyclopropyl derivative eliminates the hydrogen bond donor and increases lipophilicity, enhancing predicted blood-brain barrier permeability. This compound is suitable for inclusion in CNS-focused fragment libraries or as a reference standard for physicochemical property benchmarking.

Building Block for Pyrrole-Focused Chemical Biology Probes

The 2,5-dimethyl substitution pattern on the pyrrole core, combined with the cyclopropyl N-substituent, creates a unique electronic and steric environment for further derivatization. This compound serves as a versatile building block for synthesizing more complex pyrrole-containing chemical biology probes, particularly those intended for target engagement studies where metabolic stability and membrane permeability are desired properties .

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